molecular formula C9H15Br B14545746 1-Bromobicyclo[4.2.1]nonane CAS No. 62243-36-1

1-Bromobicyclo[4.2.1]nonane

Cat. No.: B14545746
CAS No.: 62243-36-1
M. Wt: 203.12 g/mol
InChI Key: AWAHGNJHDPJJFZ-UHFFFAOYSA-N
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Description

1-Bromobicyclo[4.2.1]nonane is an organic compound with the molecular formula C₉H₁₅Br. It is a brominated derivative of bicyclo[4.2.1]nonane, a bicyclic hydrocarbon. The compound is characterized by its unique bicyclic structure, which consists of a nine-membered ring system with a bromine atom attached to one of the bridgehead carbon atoms. This structural feature imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromobicyclo[4.2.1]nonane can be synthesized through several synthetic routes. One common method involves the bromination of bicyclo[4.2.1]nonane using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions. The bromination occurs selectively at the bridgehead carbon atom, yielding this compound as the major product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and reactant concentrations, can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromobicyclo[4.2.1]nonane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R) through nucleophilic substitution reactions.

    Elimination: Under basic conditions, this compound can undergo elimination reactions to form bicyclo[4.2.1]nonene.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

The major products formed from these reactions include substituted bicyclo[4.2.1]nonanes, bicyclo[4.2.1]nonene, and various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromobicyclo[4.2.1]nonane has several scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromobicyclo[4.2.1]nonane involves its interaction with molecular targets through its bromine atom and bicyclic structure. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in enzyme inhibition or protein modification studies .

Properties

CAS No.

62243-36-1

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

1-bromobicyclo[4.2.1]nonane

InChI

InChI=1S/C9H15Br/c10-9-5-2-1-3-8(7-9)4-6-9/h8H,1-7H2

InChI Key

AWAHGNJHDPJJFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC(C1)C2)Br

Origin of Product

United States

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